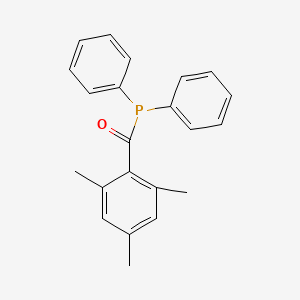
(Diphenylphosphanyl)(2,4,6-trimethylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Diphenylphosphanyl)(2,4,6-trimethylphenyl)methanone typically involves the reaction of diphenylphosphine with 2,4,6-trimethylbenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
(Diphenylphosphanyl)(2,4,6-trimethylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: It can undergo substitution reactions where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Corresponding phosphine.
Substitution: Substituted phosphine derivatives.
Scientific Research Applications
(Diphenylphosphanyl)(2,4,6-trimethylphenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in polymer chemistry for the curing of resins and coatings.
Biology: Employed in the synthesis of biologically active phosphine derivatives.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of UV-curable coatings and adhesives.
Mechanism of Action
The compound acts as a photoinitiator by absorbing UV light and undergoing a photochemical reaction that generates free radicals. These free radicals initiate the polymerization process, leading to the curing of resins. The molecular targets include the double bonds in the monomers, which are converted into polymer chains through the action of the free radicals .
Comparison with Similar Compounds
Similar Compounds
- (2,4,6-Trimethylbenzoyl)diphenylphosphine oxide
- (Diphenylphosphoryl)(mesityl)methanone
- 2,4,6-Trimethylbenzoylphenyl phosphinate
Uniqueness
(Diphenylphosphanyl)(2,4,6-trimethylphenyl)methanone is unique due to its high efficiency as a photoinitiator and its ability to provide color stability in cured resins. Its specific structure allows for efficient absorption of UV light and generation of free radicals, making it highly effective in polymerization processes .
Properties
IUPAC Name |
diphenylphosphanyl-(2,4,6-trimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21OP/c1-16-14-17(2)21(18(3)15-16)22(23)24(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKXSNXGIOPYGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)P(C2=CC=CC=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21OP |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593341 |
Source


|
| Record name | (Diphenylphosphanyl)(2,4,6-trimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80793-79-9 |
Source


|
| Record name | (Diphenylphosphanyl)(2,4,6-trimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














